Phenyl 2-fluorosulfonyloxybenzoate
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Overview
Description
Phenyl 2-fluorosulfonyloxybenzoate is an organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a phenyl group attached to a benzoate moiety, with a fluorosulfonyloxy group as a substituent. The presence of the fluorosulfonyloxy group imparts distinct reactivity and stability characteristics to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 2-fluorosulfonyloxybenzoate can be synthesized through a series of chemical reactions involving the introduction of the fluorosulfonyloxy group to a benzoate derivative. One common method involves the reaction of phenyl benzoate with fluorosulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process would be optimized for efficiency, yield, and cost-effectiveness, ensuring the consistent production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-fluorosulfonyloxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required to achieve these transformations.
Common Reagents and Conditions
Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols can react with this compound in substitution reactions.
Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide may be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines would yield amide derivatives, while hydrolysis would produce benzoic acid and phenol.
Scientific Research Applications
Phenyl 2-fluorosulfonyloxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in bioconjugation techniques, where it can be attached to biomolecules for labeling or modification purposes.
Medicine: Research into the biological activity of this compound and its derivatives has shown potential for developing new therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials, where its unique properties are advantageous
Mechanism of Action
The mechanism by which phenyl 2-fluorosulfonyloxybenzoate exerts its effects involves the reactivity of the fluorosulfonyloxy group. This group can participate in various chemical reactions, leading to the formation of new bonds and the modification of molecular structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Phenyl 2-fluorosulfonyloxybenzoate can be compared with other similar compounds, such as:
Phenyl benzoate: Lacks the fluorosulfonyloxy group, resulting in different reactivity and applications.
Fluorosulfonyloxybenzene: Contains the fluorosulfonyloxy group but lacks the benzoate moiety, leading to distinct chemical properties.
Phenyl 4-fluorosulfonyloxybenzoate: A positional isomer with the fluorosulfonyloxy group at a different position on the benzoate ring, affecting its reactivity and applications.
Properties
IUPAC Name |
phenyl 2-fluorosulfonyloxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO5S/c14-20(16,17)19-12-9-5-4-8-11(12)13(15)18-10-6-2-1-3-7-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFJYIQYOHELPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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